2-Bromo-5-fluorobenzyl alcohol
Overview
Description
2-Bromo-5-fluorobenzyl alcohol is a compound that can be categorized within the family of halogenated aromatic alcohols. It is structurally characterized by the presence of a bromine atom and a fluorine atom on the benzene ring, with a hydroxymethyl group attached to the ring. This compound is of interest due to its potential as an intermediate in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions .
Synthesis Analysis
The synthesis of halogenated benzyl alcohols, such as 2-bromo-5-fluorobenzyl alcohol, can be achieved through several methods. One approach involves the palladium-catalyzed transformation of ortho-bromobenzyl tertiary alcohols to form chromenes, which is a process that can potentially be adapted to synthesize related compounds . Another method includes the halodeboronation of aryl boronic acids, which could be applied to the synthesis of halogenated benzyl alcohols by choosing appropriate starting materials . Additionally, benzoboroxoles can be prepared from o-bromobenzyl alcohols, indicating the versatility of halogenated benzyl alcohols in synthesizing organoboron heterocycles .
Molecular Structure Analysis
The molecular structure of 2-bromo-5-fluorobenzyl alcohol would be expected to exhibit certain characteristics based on related compounds. For instance, the rotational spectrum of 2,5-difluorobenzyl alcohol reveals that the hydroxyl group is gauche with respect to the ring, with a specific orientation towards the fluorine atom at the ortho position . This information can provide insights into the conformational preferences of halogenated benzyl alcohols, including 2-bromo-5-fluorobenzyl alcohol.
Chemical Reactions Analysis
Halogenated benzyl alcohols participate in a variety of chemical reactions. For example, o-bromobenzyl alcohols can be used in palladium-catalyzed benzannulation reactions to construct phenanthrene skeletons, indicating their utility in forming polycyclic aromatic hydrocarbons . The reactivity of such compounds can also be influenced by the presence of substituents, as seen in the case of 2-hydroxy-5-nitrobenzyl bromide, which forms complexes with amino acid esters and exhibits specificity for tryptophan in proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-5-fluorobenzyl alcohol would be influenced by the presence of the halogen atoms and the hydroxymethyl group. The halogens are likely to affect the compound's boiling point, solubility, and reactivity. For instance, the presence of fluorine could increase the compound's stability and influence its reactivity due to the strong C-F bond. The hydroxymethyl group would contribute to the compound's ability to form hydrogen bonds, impacting its solubility in polar solvents .
Scientific Research Applications
Ecofriendly Synthesis
A study by Saharan and Joshi (2016) explored the ecofriendly synthesis of halo-substituted benzyl alcohols, including 2-Bromobenzyl alcohol, using biotransformation with Baker’s yeast. This method highlights the potential of 2-Bromo-5-fluorobenzyl alcohol in green chemistry and sustainable practices in chemical synthesis (Saharan & Joshi, 2016).
Synthesis of Organic Materials
Solanki, Rajesh, and Suthan (2021) reported on the growth and characterization of 2-bromobenzyl alcohol single crystals using the vertical Bridgman technique. This research demonstrates the use of 2-Bromo-5-fluorobenzyl alcohol in the development of organic materials with potential applications in electronics (Solanki, Rajesh, & Suthan, 2021).
Antimicrobial and Antioxidant Activities
Menteşe, Ülker, and Kahveci (2015) synthesized a series of benzimidazole derivatives containing 2-(4-fluorobenzyl) groups, demonstrating significant antimicrobial and antioxidant activities. This suggests potential biomedical applications of derivatives of 2-Bromo-5-fluorobenzyl alcohol (Menteşe, Ülker, & Kahveci, 2015).
Synthesis of HIV-1 Integrase Inhibitors
Boros et al. (2007) described a scalable synthesis involving 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde, leading to intermediates in the synthesis of HIV-1 integrase inhibitors. This indicates the potential role of 2-Bromo-5-fluorobenzyl alcohol in pharmaceutical synthesis (Boros et al., 2007).
Synthesis of Radiopharmaceuticals
Lemaire et al. (2012) developed a method for preparing [18F]fluorobenzyl halides, key intermediates in the preparation of PET aromatic radiopharmaceuticals, highlighting another application of halogenated benzyl alcohols in advanced imaging technologies (Lemaire et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(2-bromo-5-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGZPMHPSBJMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378397 | |
Record name | 2-Bromo-5-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluorobenzyl alcohol | |
CAS RN |
202865-66-5 | |
Record name | 2-Bromo-5-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromo-5-fluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.